2',2,2,5'-Tetramethylbutyrophenone
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Overview
Description
2’,2,2,5’-Tetramethylbutyrophenone is a versatile small molecule scaffold with the molecular formula C₁₄H₂₀O and a molecular weight of 204.31 g/mol . This compound is widely used in scientific research due to its unique properties, making it valuable for various applications, including drug synthesis, polymerization reactions, and as a photoinitiator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,2,2,5’-Tetramethylbutyrophenone typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 2’,2,2,5’-Tetramethylbutyrophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2’,2,2,5’-Tetramethylbutyrophenone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2’,2,2,5’-Tetramethylbutyrophenone is extensively used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymerization reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2’,2,2,5’-Tetramethylbutyrophenone involves its interaction with specific molecular targets and pathways. As a photoinitiator, it absorbs light energy and undergoes a photochemical reaction, generating reactive species that initiate polymerization reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical outcomes .
Comparison with Similar Compounds
2,2,3’,5’-Tetramethylbutyrophenone: Similar in structure but differs in the position of methyl groups on the phenyl ring.
2,2,4’,5’-Tetramethylbutyrophenone: Another structural isomer with different methyl group positions.
Uniqueness: 2’,2,2,5’-Tetramethylbutyrophenone is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-2,2-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-9-10(2)7-8-11(12)3/h7-9H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQYDIIKUGBWFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=C(C=CC(=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642438 |
Source
|
Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-58-7 |
Source
|
Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethyl-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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